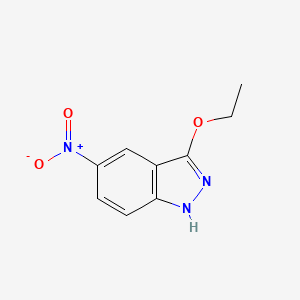

3-Ethoxy-5-nitro-1H-indazole

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H9N3O3 |

|---|---|

Poids moléculaire |

207.19 g/mol |

Nom IUPAC |

3-ethoxy-5-nitro-1H-indazole |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9-7-5-6(12(13)14)3-4-8(7)10-11-9/h3-5H,2H2,1H3,(H,10,11) |

Clé InChI |

VJZKLARZVHRPRB-UHFFFAOYSA-N |

SMILES canonique |

CCOC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origine du produit |

United States |

Preclinical Pharmacological Investigations and Molecular Target Interactions

Investigation of Anti-inflammatory Modulatory Effects

Indazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory properties. nih.govresearchgate.net The core structure of indazole is a versatile scaffold in medicinal chemistry, and substitutions on this ring system can lead to compounds with potent pharmacological effects. nih.govnih.gov

Cyclooxygenase (COX) Enzyme Inhibition

Research has shown that certain indazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govresearchgate.net While specific studies on 3-Ethoxy-5-nitro-1H-indazole's direct and potent inhibition of COX-1 and COX-2 are not extensively detailed in the provided results, the broader class of indazole compounds has been evaluated for these activities. For instance, some 1H-indazole analogs have been identified as potential anti-inflammatory agents through their interaction with the COX-2 enzyme. researchgate.net Computational docking studies on certain 1H-indazole derivatives have suggested a binding mode similar to that of known COX-2 inhibitors like rofecoxib. researchgate.net Specifically, some newly synthesized N-methyl and N-ethyl substituted indazole derivatives have demonstrated inhibitory activity against both COX-1 and COX-2. researchgate.net The development of fluorine-18 (B77423) labelled indazole-based compounds as PET radioligands for imaging COX-2 further underscores the interaction between this enzyme and the indazole scaffold. mdpi.com

Other Inflammatory Pathway Interventions

Beyond direct COX inhibition, indazole derivatives may modulate other inflammatory pathways. The anti-inflammatory potential of the indazole scaffold is a subject of ongoing research, with studies exploring their effects on various aspects of the inflammatory response. researchgate.net The complex nature of inflammation involves multiple signaling pathways, and the broad bioactivity of indazoles suggests they may interact with various targets within these cascades. nih.govresearchgate.net

Antimicrobial and Antiparasitic Mechanism Exploration

The 5-nitro-1H-indazole scaffold is a key feature in compounds designed for antimicrobial and antiparasitic activity. researchgate.netgrafiati.com The nitro group at the 5-position is often crucial for the observed biological effects. mdpi.comresearchgate.net

Antiprotozoal Mechanisms (e.g., against Trypanosoma cruzi, Leishmania major)

Derivatives of 5-nitro-1H-indazole have demonstrated significant antiprotozoal activity. researchgate.netresearchgate.net

Against Trypanosoma cruzi , the causative agent of Chagas disease, the mechanism of action of 5-nitroindazole (B105863) derivatives is believed to involve the generation of oxidative stress. researchgate.netmdpi.com The nitro group can be activated by nitroreductases (NTRs) within the parasite, leading to the production of reactive oxygen species (ROS). grafiati.commdpi.com This increase in ROS can induce apoptosis in the parasite. grafiati.commdpi.com Computational studies have shown that these compounds can interact with key residues in the binding site of trypanothione (B104310) reductase, a critical enzyme in the parasite's antioxidant defense system. mdpi.comnih.gov The lipophilicity of the compounds also appears to influence their trypanocidal activity. mdpi.com

Against Leishmania species, the 5-nitro substituent in the indazole ring is also considered essential for biological activity. researchgate.netnih.gov While the precise mechanism is still under investigation, it is suggested to be related to the generation of ROS, similar to the action against T. cruzi. researchgate.netnih.gov Electron microscopy studies on Leishmania promastigotes treated with related indazole derivatives have shown alterations that could be consistent with osmotic dysregulation, potentially as a consequence of ROS-induced damage to macromolecules. researchgate.netnih.gov Certain 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown in vitro activity against various Leishmania species, including the promastigote and amastigote stages. researchgate.netnih.gov

| Compound/Derivative Series | Target Organism | Proposed Mechanism of Action | Key Findings |

| 5-nitroindazole derivatives | Trypanosoma cruzi | Induction of oxidative stress via nitroreductase activation, leading to ROS production and apoptosis. grafiati.commdpi.com | More active against the epimastigote form; lipophilicity influences activity. mdpi.com |

| 3-alkoxy-1-benzyl-5-nitroindazole derivatives | Leishmania spp. | Generation of ROS; potential alteration of osmotic regulation. researchgate.netnih.gov | Active against both promastigote and amastigote stages in vitro. researchgate.net |

| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania major | Not fully elucidated, but some derivatives show inhibitory activity. nih.gov | Activity is species-dependent among Leishmania. nih.gov |

Antibacterial and Antifungal Mechanisms

The indazole scaffold is present in compounds with a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.govresearchgate.net The 5-nitro group, in particular, has been incorporated into indazole derivatives to enhance these properties. grafiati.comresearchgate.net For instance, certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have been synthesized and evaluated for their antibacterial and antifungal potential. researchgate.netlongdom.org Studies have shown that some indazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans. nih.govlongdom.org The specific mechanisms for this compound are not detailed, but the activity of related compounds suggests potential for interaction with microbial targets.

Neurochemical and Neuroprotective Modulations

Indazole derivatives have been investigated for their potential in treating neurological disorders. researchgate.net They are known to interact with various targets within the central nervous system. researchgate.net While direct studies on this compound are limited, the broader class of indazoles has been explored for neuroprotective effects and modulation of neurochemical pathways. researchgate.net For example, some indazole-based compounds have been reported as inhibitors of enzymes like monoamine oxidase (MAO), which are relevant in neurological diseases. researchgate.net The indazole scaffold is considered a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets, including those relevant to neuroinflammation and neurodegeneration. researchgate.netunibo.it

Neuronal Nitric Oxide Synthase (nNOS) Inhibition by Nitroindazoles

Other Pharmacological Effects and Receptor Interactions

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, is a significant target for drug development. Research has explored indazole derivatives for their ability to interact with these receptors.

Specifically, indazole ethers have emerged as a class of compounds with cannabinoid receptor activity. researchgate.net Studies have shown that agonist activity is dependent on the substituents at the C-1, C-3, and C-5 positions of the indazole ring. researchgate.net A series of 5-nitroindazole ethers were synthesized and evaluated, with some compounds demonstrating potent cannabinoid agonist effects. researchgate.netalchimiaweb.com For instance, the compound 3-(1-Naphthylmethoxy)-5-nitro-1H-indazole was investigated in the context of cannabinoid research for potential therapeutic applications. alchimiaweb.comcsic.es The development of indazole ethers as CB2 receptor agonists with concurrent butyrylcholinesterase (BChE) inhibitory activity has also been reported, highlighting the multifunctional potential of this scaffold. researchgate.net

Given that this compound is a 5-nitroindazole ether, these findings suggest its potential to interact with cannabinoid receptors. The ethoxy group at the C-3 position would be a key determinant of its specific affinity and efficacy at CB1 and CB2 receptors.

Chemokine receptors, such as CC-chemokine receptor 4 (CCR4), play a role in immune cell migration and are implicated in inflammatory diseases and cancer. google.com Consequently, antagonists of these receptors are of significant therapeutic interest.

While direct CCR4 antagonism by this compound has not been detailed, related structures have been investigated in contexts involving this pathway. For example, a patent discloses the use of a 4-bromo-1-methyl-5-nitro-1H-indazole derivative in combination with other agents, including chemokine receptor antagonists like those for CCR2 and CCR4, for cancer treatment. google.com This suggests that the nitroindazole scaffold may be compatible with therapeutic strategies targeting chemokine pathways. Other, more complex, indazole-based molecules, such as indazole arylsulfonamides, have been explicitly developed as allosteric CCR4 antagonists. While structurally distinct from this compound, these findings establish the utility of the indazole core in designing chemokine receptor modulators.

Structure Activity Relationship Sar Analysis of 3 Ethoxy 5 Nitro 1h Indazole Derivatives

Impact of Ethoxy Substitution at Position 3 on Biological Activities

The ethoxy group at the C3 position of the indazole ring plays a significant role in the biological activity of these derivatives. Studies have shown that the nature of the alkoxy group at this position can influence inhibitory potency against various enzymes. For instance, in a series of indazole derivatives targeting a specific kinase, the presence of a 3-ethoxy group resulted in better activity (IC50 = 34 nM) compared to compounds with methoxy (B1213986) (IC50 = 132 nM), isopropoxy (IC50 = 78 nM), or propoxy groups (IC50 = 132 nM). nih.gov This suggests that the size and conformation of the ethoxy group may provide an optimal fit within the target's binding pocket.

The substitution at the C3 position is a common strategy in the development of bioactive indazole derivatives. The introduction of various functional groups, including alkoxy groups like ethoxy, has been explored to modulate the pharmacological properties of these compounds. nih.govpnrjournal.comchim.it

Role of Nitro Group at Position 5 in Modulating Target Interactions

The nitro group at the 5-position of the indazole ring is a critical determinant of the biological activity of these compounds. This electron-withdrawing group significantly influences the electronic properties of the entire molecule, which in turn affects its ability to interact with biological targets. The presence of a nitro group at the C5 or C6 position has been associated with measurable mutagenic activity in some heterocyclic compounds. nih.gov

In the context of antiprotozoal agents, the nitro group is crucial for the generation of free radicals, a key mechanism of action against parasites like Trypanosoma cruzi. a2bchem.com However, some studies on 5-nitroindazoles have indicated that the nitro moiety might not be the sole contributor to trypanocidal activity, suggesting a more complex structure-activity relationship. uchile.cl The placement of the nitro group is also vital; for instance, a nitro group at C5 or C6 generally results in measurable mutagenic activity, whereas at C4 or C7, the activity is weak or absent. nih.gov

Furthermore, the nitro group can direct the regioselectivity of certain chemical reactions, such as electrophilic substitution, which is a key consideration in the synthesis of new derivatives. In anticancer research, 5-nitro-1H-indazole derivatives have been synthesized and evaluated, with the nitro group playing a role in their efficacy. researchgate.netresearchgate.net

Influence of Substituents at Other Indazole Ring Positions (N1, C4, C6, C7)

The biological activity of indazole derivatives is not solely dictated by the substituents at positions 3 and 5. Modifications at other positions of the indazole ring, including the N1, C4, C6, and C7 positions, also have a profound impact on their pharmacological profiles.

N1 Position: Alkylation or arylation at the N1 position is a common strategy to modulate the properties of indazole-based compounds. The nature of the substituent at N1 can influence the compound's stability, solubility, and target-binding affinity. beilstein-journals.orgresearchgate.net For example, the introduction of substituted benzyl (B1604629) groups at N1 has been found to be essential for the antispermatogenic activity of certain indazol-3-carboxylic acid derivatives. austinpublishinggroup.com The regioselectivity of N-alkylation is a critical aspect, as N1 and N2 isomers often exhibit different biological activities. beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org

C4 Position: Substitution at the C4 position can significantly affect the potency of indazole derivatives. In a series of CCR4 antagonists, methoxy or hydroxyl groups at C4 were found to be the more potent substituents. acs.org The introduction of an ethoxy group at C4 has also been explored in the synthesis of indazole derivatives. iucr.org

C6 Position: Modifications at the C6 position have been shown to be important for biological activity. For instance, in the development of CCR4 antagonists, only small groups were tolerated at C5, C6, or C7, with C6 analogues being preferred. acs.org The presence of a bromine atom at C6, combined with a methoxy group at C5, has been shown to influence the chemical reactivity and biological activities of indazole derivatives.

C7 Position: Substituents at the C7 position can also influence the regioselectivity of N-alkylation. For example, indazoles with a nitro or carboxylate group at C7 have shown excellent N2 regioselectivity upon alkylation. beilstein-journals.orgbeilstein-journals.org

The following table summarizes the impact of various substituents at different positions on the indazole ring:

| Position | Substituent | Impact on Biological Activity/Properties | Reference |

| N1 | Substituted benzyl groups | Essential for antispermatogenic activity | austinpublishinggroup.com |

| C4 | Methoxy, Hydroxyl | Increased potency as CCR4 antagonists | acs.org |

| C6 | Small groups | Preferred for CCR4 antagonist activity | acs.org |

| C7 | Nitro, Carboxylate | Conferred excellent N2 regioselectivity in alkylation | beilstein-journals.orgbeilstein-journals.org |

Conformational Analysis and Intermolecular Interactions from Crystallographic Studies

X-ray crystallography provides invaluable insights into the three-dimensional structure of molecules, revealing details about their conformation and intermolecular interactions in the solid state. For indazole derivatives, crystallographic studies have been instrumental in understanding their structure-activity relationships.

Studies on nitroindazole derivatives have shown that the indazole ring system is essentially planar. nih.govresearchgate.netgrafiati.com In the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, the molecule is largely planar, and dimers are formed through close contact between a nitro-oxygen atom and a chlorine atom. nih.govresearchgate.net

Conformational analysis of inhibitors bound to their target enzymes can reveal key interactions. For example, crystallographic studies of nitroindazoles bound to nitric oxide synthases (NOS) have shown that these inhibitors induce a conformational change in a key active site residue, altering the molecular recognition properties of the enzyme. acs.org The planarity of the inhibitor was also found to be a crucial factor for high-affinity binding. acs.org

Molecular modeling and computational studies complement experimental data by predicting preferred conformations and interactions. For instance, in the study of inclusion complexes of 5-nitroindazole (B105863) derivatives with cyclodextrins, molecular modeling helped to determine the orientation of the guest molecule within the host cavity. uchile.cl

The table below presents crystallographic data for a related compound, 3-chloro-1-methyl-5-nitro-1H-indazole:

| Parameter | Value | Reference |

| Molecular Formula | C8H6ClN3O2 | nih.govresearchgate.net |

| Molecular Weight | 211.61 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2/n | researchgate.net |

| a (Å) | 3.8273 (2) | nih.govresearchgate.net |

| b (Å) | 14.678 (6) | nih.govresearchgate.net |

| c (Å) | 15.549 (6) | nih.govresearchgate.net |

| β (°) | 96.130 (9) | nih.govresearchgate.net |

| V (ų) | 868.5 (6) | nih.govresearchgate.net |

| Z | 4 | nih.govresearchgate.net |

Computational Chemistry and in Silico Approaches for Predictive Modeling

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For indazole derivatives, these studies have been crucial in identifying potential biological targets and understanding binding mechanisms. Research on 5-nitro-indazole derivatives has shown that these compounds can effectively bind to the active sites of various enzymes. grafiati.comresearchgate.net For instance, derivatives of 5-nitro-1H-indazole have been investigated as potential inhibitors for targets such as Tyrosine Threonine Kinase (TTK) and the trypanothione (B104310) reductase (TryR) enzyme from Leishmania infantum. longdom.orgbg.ac.rs

Molecular docking analyses of 3-chloro-6-nitro-1H-indazole derivatives against trypanothione reductase revealed stable binding within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions. bg.ac.rs Similarly, studies on other substituted indazoles have successfully predicted their binding modes, providing a foundation for understanding their biological activity. researchgate.networldscientific.com

The detailed analysis of ligand-protein interactions reveals the specific forces driving the binding affinity. For derivatives closely related to 3-Ethoxy-5-nitro-1H-indazole, docking studies have identified several key interactions. Comprehensive molecular docking analyses have uncovered intricate interactions involving hydrogen bonds, electrostatic forces, and hydrophobic contacts. worldscientific.com

In studies of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, molecular docking unveiled robust binding interactions with target enzymes. researchgate.net These discoveries provide invaluable insights into the molecular structure and dynamics of receptor target sites, establishing a solid foundation for designing novel and potent agents. researchgate.networldscientific.com The presence of the nitro group, for example, can contribute to electrostatic interactions, while the ethoxy group may engage in hydrophobic contacts within the binding pocket.

| Indazole Derivative Class | Target Protein | Key Interactions Observed | Source |

|---|---|---|---|

| N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)benzenesulfonamide | Anticancer Target | Hydrogen bonds, electrostatic forces, hydrophobic contacts | worldscientific.com |

| 3-chloro-6-nitro-1H-indazole | Trypanothione Reductase (TryR) | Hydrophobic and hydrophilic interactions | bg.ac.rs |

| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide | Anticancer Target (e.g., TTK) | Hydrophobic contacts, electrostatic forces, hydrogen bonds | researchgate.netlongdom.org |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the potency of new analogs and guiding synthetic efforts. For indazole derivatives, both 2D and 3D-QSAR models have been developed to predict their anticancer activity, particularly as TTK inhibitors. longdom.orgresearchgate.net These studies provide reliable and predictive models for the anticancer activity of indazole derivatives. researchgate.netresearchgate.net

To ensure predictive accuracy, various QSAR models are developed and validated. A study on 109 indazole derivatives as TTK inhibitors generated a robust 2D-QSAR model using the Multiple Linear Regression (MLR) method. longdom.org This model demonstrated a high correlation coefficient (r²) of 0.9512 and strong internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively. longdom.org

A 3D-QSAR model developed using the SWF kNN (Step-Wise Forward k-Nearest Neighbor) approach showed a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.orgresearchgate.net This model highlighted that steric descriptors were crucial factors governing the anticancer activity of the indazole derivatives, offering significant structural insights for further development. longdom.org

| QSAR Model Type | Method | Statistical Parameter | Value | Source |

|---|---|---|---|---|

| 2D-QSAR | Multiple Linear Regression (MLR) | Correlation coefficient (r²) | 0.9512 | longdom.org |

| 2D-QSAR | MLR | Internal cross-validation (q²) | 0.8998 | longdom.org |

| 2D-QSAR | MLR | External cross-validation (pred_r²) | 0.8661 | longdom.org |

| 3D-QSAR | SWF kNN | Internal cross-validation (q²) | 0.9132 | longdom.orgresearchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Target Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the stability of a ligand-protein complex. For indazole derivatives, MD simulations have been employed to validate the stability of the ligand's binding within the target protein's active site. longdom.orgworldscientific.com These simulations have systematically evaluated ligand-protein complexes, demonstrating consistent and robust binding of the most potent compounds. researchgate.networldscientific.com

In a study of a 3-chloro-6-nitro-1H-indazole derivative complexed with trypanothione reductase, MD simulations showed that the complex remained in good equilibrium with a structural deviation of approximately 1–3 Å, illustrating high stability. bg.ac.rs Such simulations underscore the stability of ligand-protein complexes and validate the binding affinity suggested by molecular docking. longdom.org

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been employed to optimize the geometries and understand the electronic properties of nitroindazole derivatives. nih.gov Specifically, the B3LYP hybrid functional method combined with the 6-311++G(d,p) basis set has been used to provide a sound basis for experimental observations and to confirm the structures of these compounds. grafiati.comacs.org These theoretical calculations are crucial for understanding reactivity and spectroscopic properties. acs.org

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME profiling is used to predict the pharmacokinetic properties of a drug candidate early in the discovery pipeline. Studies on various indazole derivatives have confirmed favorable pharmacokinetic attributes. longdom.org Computational ADME/Tox predictions for related compounds showed that they corresponded to Lipinski's "Rule of Five," indicating their potential as oral drug candidates. nih.gov Tools such as SwissADME and QikProp are often used for these predictions. mdpi.comresearchgate.net Favorable drug-likeness and ADMET properties underscore the therapeutic potential of these derivatives, prompting further investigation. researchgate.net

| Compound Class | ADME Prediction Finding | Computational Tool/Method | Source |

|---|---|---|---|

| Indazole derivatives | Favorable pharmacokinetic attributes confirmed | ADMET Profiling | longdom.org |

| 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | Favorable drug-likeness and ADMET properties | Not Specified | researchgate.net |

| Pyrrole-based Schiff bases | Prediction of BBB partition coefficient and oral absorption | QikProp | mdpi.com |

| Thiadiazole-based hydrazone derivatives | Compliance with Lipinski's "Rule of Five" | ADME/Tox computational predictions | nih.gov |

Future Research Perspectives and Emerging Directions

Design and Synthesis of Novel 3-Ethoxy-5-nitro-1H-indazole Analogs with Enhanced Specificity

The development of novel analogs of this compound is a primary focus of ongoing research, with the goal of enhancing target specificity and therapeutic efficacy. The indazole nucleus provides a versatile foundation for structural modification. nih.gov Strategies often involve altering the substituents at various positions on the bicyclic ring system to fine-tune the molecule's interaction with biological targets. mdpi.com

Research has shown that substitutions on the indazole ring, such as nitro and ethoxy groups, can significantly influence a compound's biological activity. longdom.org For instance, the introduction of different substituted aromatic groups can allow a single compound to interact with multiple kinases, broadening its activity profile. mdpi.com The synthesis of new derivatives often employs modern organic chemistry techniques, such as palladium-catalyzed Suzuki–Miyaura cross-coupling, to create diverse libraries of compounds for screening. dntb.gov.ua

Key synthetic approaches and design considerations include:

Modification at the 3-position: The ethoxy group at the C3 position is a critical site for modification. Researchers have explored replacing it with other functionalities, such as ethynyl (B1212043) groups or substituted carbohydrazide (B1668358) moieties, which have been shown to be crucial for strong inhibitory activities in some contexts. nih.gov

Bioisosteric Replacement and Homologation: These strategies are used to design new derivatives. For example, an ester group might be replaced by a more stable amide, or different amine groups can be introduced to explore the effect of steric bulk on biological activity. researchgate.net

Fragment-Based and Structure-Guided Design: Computational approaches, including fragment-based drug design (FBDD) and knowledge-based design, are utilized to rationally design novel indazole derivatives with desired selectivity, for instance, against specific kinase subtypes. mdpi.comresearchgate.net

Advanced Mechanistic Investigations of Biological Effects

Understanding the precise molecular mechanisms by which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents. The indazole scaffold is known to be a versatile inhibitor of various protein kinases, enzymes that play a central role in cellular signaling pathways. google.com

Emerging research points to several potential mechanisms:

Reactive Oxygen Species (ROS) Generation: A key finding related to the 5-nitro substitution is its potential role in inducing oxidative stress. Studies on related 5-nitroindazole (B105863) compounds have indicated that the nitro group can facilitate the production of free radicals and reactive oxygen species (ROS). grafiati.com This can lead to cellular damage and trigger apoptosis (programmed cell death) in target cells, a mechanism highly relevant for anticancer and antiparasitic activity. grafiati.com

Kinase Inhibition: Indazole derivatives are well-documented as inhibitors of a wide range of kinases, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and receptor tyrosine kinases like VEGFR and EGFR. samipubco.comnih.gov The inhibitory action modulates signal transduction pathways that are often dysregulated in diseases like cancer. google.com

Multi-faceted Actions: Beyond kinase inhibition, indazole-based compounds can exert their effects through multiple mechanisms simultaneously, including the induction of apoptosis, disruption of microtubule dynamics, and inhibition of enzymes like topoisomerase II, which is vital for DNA replication. samipubco.com

Application of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and indazole research is no exception. researchgate.net These computational tools are being applied across the development pipeline to accelerate the identification and optimization of new drug candidates. scielo.brcsic.es

Key applications in the context of indazole research include:

Predictive Modeling: AI algorithms can analyze large datasets of chemical compounds, including indazoles, to build quantitative structure-activity relationship (QSAR) models. scielo.br These models can predict the biological activity of new, unsynthesized indazole derivatives, helping to prioritize which compounds to synthesize and test. researchgate.net

Accelerated Synthesis Planning: Machine learning tools are being developed to assist chemists in planning the synthesis of complex molecules. nih.gov By analyzing vast amounts of reaction data, these programs can suggest optimal reaction pathways, saving time and resources in the laboratory. nih.gov

De Novo Drug Design: AI can be used to design entirely new molecules. Generative models can create novel indazole-based structures that are optimized for specific properties, such as high potency against a target and favorable drug-like characteristics. csic.es

Virtual Screening: AI-based virtual screening models can rapidly evaluate millions of potential compounds to identify those most likely to inhibit a specific biological target, such as a particular kinase. researchgate.net This in silico approach, often combined with knowledge-based drug design, significantly narrows the field of candidates for experimental testing. mdpi.comresearchgate.net

Exploration of Polypharmacology and Multi-Targeting Approaches

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, which involves designing single molecules that can intentionally interact with multiple targets. frontiersin.org This approach is particularly promising for complex diseases like cancer and neurodegenerative disorders, where multiple biological pathways are involved. samipubco.comtandfonline.com

The indazole scaffold is considered a "privileged" structure in this context due to its inherent ability to bind to a wide range of protein targets. samipubco.com

Multi-Target Kinase Inhibitors: Many clinically successful indazole-containing drugs, such as Pazopanib, are multi-kinase inhibitors. samipubco.comnih.gov Research is focused on designing new indazole analogs that can selectively inhibit a specific combination of kinases involved in a particular disease, potentially leading to greater efficacy and a lower likelihood of developing drug resistance. nih.gov

Tackling Complex Diseases: In diseases like Alzheimer's, a multi-target approach is highly desirable. Researchers have developed 5-substituted indazole derivatives that can simultaneously inhibit multiple enzymes, such as cholinesterases and BACE1, offering a more holistic treatment strategy. tandfonline.com

Overcoming Drug Resistance: Polypharmacology can be a powerful tool to combat multidrug resistance in cancer. Indazole-based ligands are being explored for their ability to modulate the function of membrane transporters like P-glycoprotein (P-gp), which are responsible for pumping chemotherapeutic drugs out of cancer cells. samipubco.com By inhibiting both the primary cancer target and the resistance mechanism, these compounds could significantly improve treatment outcomes.

Q & A

Basic: What are the optimal synthetic routes for 3-Ethoxy-5-nitro-1H-indazole, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves nitration and ethoxylation of indazole precursors. Key steps include:

- Nitration: Use a mixture of HNO₃/H₂SO₄ at 0–5°C to selectively nitrate the indazole core at the 5-position. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Ethoxylation: Introduce the ethoxy group via nucleophilic substitution using ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .

- Yield Optimization: Improve yields (typically 50–70%) by:

- Purifying intermediates via column chromatography.

- Using anhydrous solvents to minimize hydrolysis.

- Optimizing stoichiometry (1.2 equivalents of ethyl halide per indazole equivalent) .

Basic: How can the purity and structure of this compound be confirmed experimentally?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm substituent positions via ¹H NMR (e.g., ethoxy protons at δ 1.4–1.6 ppm as a triplet and δ 4.1–4.3 ppm as a quartet) and ¹³C NMR (nitro group at ~148 ppm) .

- Mass Spectrometry: Verify molecular weight via ESI-MS (expected [M+H]⁺ at 222.06 g/mol).

- X-ray Crystallography: Resolve ambiguities using SHELXL for refinement. For example, bond angles and torsion angles can distinguish between nitro group orientations .

Advanced: How do structural modifications to the indazole core (e.g., substituent position) affect biological activity in related compounds?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Compare analogues like 3-methyl-6-nitro-1H-indazole ( ) and 1-allyl-3-chloro-5-nitro-1H-indazole () to identify critical substituents.

- Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) to quantify activity. For example, nitro groups at the 5-position enhance antitumor activity in colorectal cancer models .

- Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs .

Advanced: How can crystallographic data contradictions (e.g., disorder in the nitro group) be resolved during structure refinement?

Methodological Answer:

- Refinement Strategies in SHELXL:

- Complementary Techniques: Pair XRD with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical bond lengths .

Advanced: What strategies are effective in analyzing conflicting bioactivity data across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Data Triangulation:

- Standardize assay conditions (e.g., cell line, incubation time) using protocols from .

- Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).

- Perform meta-analysis to identify outliers or trends (e.g., higher potency in lipophilic environments due to the ethoxy group’s logP contribution) .

Basic: How can the stability of this compound be assessed under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing:

Advanced: What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Methodological Answer:

- DFT Calculations:

- Calculate Fukui indices (Gaussian09) to identify electrophilic sites (e.g., nitro group).

- Simulate reaction pathways for ethoxy displacement using transition state theory .

- Validate with experimental kinetics (e.g., rate constants in DMSO/water mixtures) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.